1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)-
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Overview
Description
1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1,3,4-thiadiazole-2-sulfonamide derivatives typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . The reaction is usually carried out in absolute ethanol in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazole-2-sulfonamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Thiadiazole derivatives can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Cyclization: These compounds can also participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, hydrazinecarbothioamide, and various bases and solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4-Thiadiazole-2-sulfonamide derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and materials.
Medicine: These compounds have shown potential as anti-inflammatory, anticancer, and anticonvulsant agents.
Industry: Thiadiazole derivatives are used in the production of dyes, agrochemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds can inhibit the activity of enzymes such as carbonic anhydrase, leading to various biological effects . The exact mechanism depends on the specific structure of the compound and its target.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-sulfonamide derivatives can be compared with other similar compounds such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Thiadiazole derivatives: Other thiadiazole derivatives with different substituents may exhibit varying biological activities and applications.
The uniqueness of 1,3,4-thiadiazole-2-sulfonamide derivatives lies in their specific structure, which imparts distinct biological and chemical properties compared to other thiadiazole derivatives.
Properties
CAS No. |
88918-01-8 |
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Molecular Formula |
C10H17N5O4S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxoimidazolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C10H17N5O4S2/c1-4-14(5-2)21(18,19)9-12-11-8(20-9)15-7(16)6-13(3)10(15)17/h7,16H,4-6H2,1-3H3 |
InChI Key |
HXCCJEBLJATJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=NN=C(S1)N2C(CN(C2=O)C)O |
Origin of Product |
United States |
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